Buparlisib Hydrochloride

描述

属性

IUPAC Name |

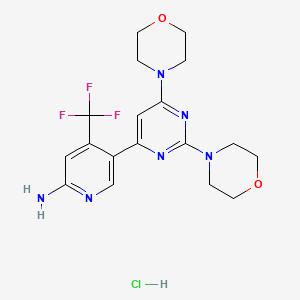

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPLYAXBXJXEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClF3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156980 | |

| Record name | Buparlisib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312445-63-8 | |

| Record name | Buparlisib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buparlisib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BKM120-AAA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPARLISIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buparlisib: A Pan-Class I PI3K Inhibitor for Targeted Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Buparlisib, also known as BKM120, is a potent, orally bioavailable small-molecule inhibitor that targets all four isoforms of class I phosphoinositide 3-kinase (PI3K): p110α, p110β, p110δ, and p110γ. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, growth, and metabolism. By competitively binding to the ATP-binding pocket of PI3K, Buparlisib effectively blocks this pathway, leading to the inhibition of tumor cell growth and the induction of apoptosis. This technical guide provides a comprehensive overview of Buparlisib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Buparlisib is a 2,6-dimorpholinopyrimidine derivative that functions as a pan-class I PI3K inhibitor.[1][2] In normal cellular processes, growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately promotes protein synthesis, cell growth, proliferation, and survival.[1]

In many cancers, mutations in genes such as PIK3CA (encoding the p110α subunit) or loss of the tumor suppressor PTEN lead to the constitutive activation of this pathway.[3] Buparlisib inhibits all class I PI3K isoforms, thereby preventing the production of PIP3 and blocking the subsequent downstream signaling cascade. This leads to reduced proliferation, cell cycle arrest, and increased apoptosis in susceptible tumor cells.[2][4]

References

Buparlisib Hydrochloride: A Technical Overview for Drug Development Professionals

Buparlisib , also known by its code names AN2025 and BKM120 , is an orally bioavailable small molecule that acts as a potent and specific pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] Developed as a potential antineoplastic agent, it has been the subject of numerous preclinical and clinical investigations across a variety of solid tumors, including breast cancer and head and neck squamous cell carcinoma (HNSCC).[1][4] This technical guide provides a comprehensive overview of Buparlisib hydrochloride's chemical structure, physicochemical properties, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Buparlisib. Chemically, it is classified as a pyridinylpyrimidine, consisting of a pyridine ring linked to a pyrimidine ring.[5] The structural formula and key chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine monohydrochloride | [1][6] |

| Molecular Formula | C18H21F3N6O2.HCl | [6] |

| Molecular Weight | 446.9 g/mol | [6] |

| CAS Number | 1312445-63-8 | [6] |

| Synonyms | AN2025, BKM120, NVP-BKM120 | [1][3] |

Mechanism of Action

Buparlisib's primary mechanism of action is the competitive inhibition of the class I PI3K family of lipid kinases (p110α, p110β, p110δ, and p110γ) at the ATP-binding pocket.[2][4] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4] The subsequent reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably AKT (also known as protein kinase B) and mammalian target of rapamycin (mTOR).[2][4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a frequent event in tumorigenesis and can contribute to resistance to various anticancer therapies.[3][4] By blocking this pathway, Buparlisib can induce tumor cell growth inhibition and apoptosis in susceptible cancer cell populations.[3][4]

Interestingly, some studies have revealed a dual mechanism of action for Buparlisib, suggesting that in addition to its PI3K inhibitory activity, it can also interfere with microtubule polymerization.[7][8] This off-target effect may contribute to its antiproliferative activity, primarily through microtubule disruption leading to mitotic arrest.[7][8]

Quantitative Data Summary

Buparlisib has been characterized by its potent inhibitory activity against PI3K isoforms and its pharmacokinetic profile in clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) | Reference |

| p110α | 52 | [9] |

| p110β | 166 | [9] |

| p110δ | 116 | [9] |

| p110γ | 262 | [9] |

| Vps34 | 2,400 | [10] |

| mTOR | 4,600 | [10] |

Table 2: Pharmacokinetic Parameters in Humans (100 mg/day dose)

| Parameter | Value | Reference |

| Tmax (Time to Maximum Concentration) | 1.0–1.5 hours | [11] |

| Half-life (t1/2) | ~40 hours | [11][12] |

| Accumulation (Day 28 vs Day 1) | 2.9-fold | [11] |

| Steady-state Exposure (AUC0–24) | ≥10,000 ng*h/mL | [11] |

Key Experimental Protocols

The development of Buparlisib has been supported by a range of preclinical and clinical studies. Below are overviews of common experimental methodologies employed.

In Vitro Kinase Assays

To determine the inhibitory activity of Buparlisib against PI3K isoforms, in vitro kinase assays are typically performed. These assays generally involve incubating the purified recombinant PI3K enzyme with its substrate (e.g., PIP2) and ATP in the presence of varying concentrations of the inhibitor. The production of PIP3 is then quantified, often using methods like ELISA or radioisotope labeling, to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Western Blot Analysis for Pathway Modulation

To confirm the on-target effect of Buparlisib within cancer cells, Western blot analysis is a standard technique. Cancer cell lines are treated with different concentrations of Buparlisib for a specified duration.[13] Subsequently, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of key downstream signaling proteins like AKT and p70 S6K.[13][14] A reduction in the ratio of phosphorylated to total protein indicates successful pathway inhibition.

Phase I Clinical Trial Design (3+3 Dose Escalation)

Early-phase clinical trials of Buparlisib, like many oncology drugs, often utilize a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD).[15][16] In this design, cohorts of three patients are enrolled at escalating dose levels. If no dose-limiting toxicities (DLTs) are observed in the first three patients, the next cohort is enrolled at a higher dose. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The MTD is defined as the highest dose at which no more than one of six patients experiences a DLT.[15][16]

References

- 1. Buparlisib - Wikipedia [en.wikipedia.org]

- 2. What is Buparlisib used for? [synapse.patsnap.com]

- 3. Buparlisib | C18H21F3N6O2 | CID 16654980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 7. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two discrete modes of action identified for the drug Buparlisib with therapeutical implications | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buparlisib with thoracic radiotherapy and its effect on tumour hypoxia: A phase I study in patients with advanced non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Buparlisib in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Buparlisib (BKM120), a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, in the context of solid tumors. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols relevant to its preclinical evaluation.

Core Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Buparlisib is an oral, ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ)[1][2]. The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN[1]. Buparlisib's inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial secondary messenger. This, in turn, blocks the downstream activation of AKT and mTOR, leading to cell cycle arrest and apoptosis[1][3].

In Vitro Efficacy of Buparlisib

The anti-proliferative activity of Buparlisib has been evaluated across a wide range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in cell lines with PI3K pathway alterations.

| Solid Tumor Type | Cell Line | PI3K Pathway Status | IC50 (µM) | Reference |

| Glioblastoma | U87 | PTEN null | 0.1 - 0.7 | [2] |

| P3 (Patient-derived) | Not Specified | 0.84 | ||

| Pediatric Sarcoma | A204 (Rhabdomyosarcoma) | Not Specified | ~0.56 | [4] |

| A4573 (Rhabdomyosarcoma) | PTEN null | ~1.9 | [4] | |

| Median of 22 cell lines | Various | 1.1 | [4] | |

| Multiple Myeloma | MM.1S | Not Specified | <1 | |

| ARP-1 | Not Specified | 1 - 10 | ||

| U266 | Not Specified | 10 - 100 | ||

| Non-Small Cell Lung Cancer | NCI-H460 | PIK3CA mutant | Not Specified (Sensitive) | [5] |

| A549 | Not Specified | Not Specified (Sensitive) | [5] | |

| Breast Cancer | MCF7 | PIK3CA mutant | 0.1 - 0.7 | [2] |

| SUM149 (Inflammatory) | Not Specified | Not Specified | [6] | |

| Colorectal Cancer | HCT-15 | Not Specified | Not Specified (Sensitive) | [1] |

| COLO320DM | Not Specified | Not Specified (Resistant) | [1] |

In Vivo Efficacy of Buparlisib

Preclinical animal models, primarily patient-derived xenografts (PDX), have been instrumental in evaluating the in vivo anti-tumor activity of Buparlisib.

| Solid Tumor Type | Animal Model | Cell Line/Tumor | Treatment Regimen | Key Findings | Reference |

| Glioblastoma | Nude Rats | Patient-derived GBM xenografts | Not Specified | Prolonged survival and reduced tumor volume. | [7] |

| Lung Cancer (Bone Metastasis) | Mice | NCI-H460-luc2 | Not Specified | Significantly inhibited the progression of bone metastasis. | [8] |

| Inflammatory Breast Cancer | Rag2-/-:IL2Rγc-/- Mice | SUM149 | 25 mg/kg, i.p., 5 days on/2 days off | Significant reduction in tumor mass. | [6] |

Detailed Experimental Protocols

Cell Viability Assays

4.1.1. Resazurin Assay

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

-

Cell Seeding: Seed 5 x 10³ cells per well in 200 µL of culture medium in a 96-well plate.

-

Treatment: After 24 hours, treat cells with a serial dilution of Buparlisib (e.g., 0.000001 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

Resazurin Addition: Add 20 µL of 0.01 mg/mL resazurin solution to each well and incubate for 4 hours at 37°C.

-

Fluorescence Measurement: Measure the absorbance at 560/590 nm using a microplate reader.

-

Data Analysis: Calculate IC50 values by plotting the percentage of cell growth inhibition against the log of the drug concentration.

4.1.2. MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line.

-

Treatment: Treat cells with varying concentrations of Buparlisib for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm.

-

Data Analysis: Determine the IC50 values from the dose-response curves.[4]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

-

Cell Treatment: Treat cells with Buparlisib at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with Buparlisib and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells to allow for DNA staining.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.

-

Protein Extraction: Lyse Buparlisib-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-S6, total S6, cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental and Logical Workflows

In Vitro Evaluation Workflow

In Vivo Evaluation Workflow

References

- 1. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Drug development and cancer clinical trials | Cancer Australia [canceraustralia.gov.au]

- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4.4. Cell Viability Assay [bio-protocol.org]

Buparlisib: A Deep Dive into its Effects on Cell Cycle and Apoptosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Buparlisib (BKM120) is an orally bioavailable small-molecule inhibitor that targets the pan-Class I phosphoinositide 3-kinase (PI3K) family of enzymes. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[1][3][4] Buparlisib competitively binds to the ATP-binding pocket of all four Class I PI3K isoforms (α, β, γ, and δ), thereby inhibiting their kinase activity and downstream signaling. This comprehensive technical guide delineates the core effects of buparlisib on two fundamental cellular processes: cell cycle progression and apoptosis. We will explore the quantitative impact of buparlisib on these processes, provide detailed experimental protocols for their assessment, and visualize the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth and survival. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including mTORC1, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like BAD and the FOXO family of transcription factors. By inhibiting PI3K, buparlisib effectively shuts down this pro-survival signaling cascade, leading to cell cycle arrest and the induction of apoptosis.[1][2]

References

Pharmacokinetic profile of Buparlisib in animal studies

An In-depth Technical Guide to the Pharmacokinetic Profile of Buparlisib in Animal Studies

Introduction

Buparlisib (NVP-BKM120) is an orally bioavailable, potent, and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] It competitively binds to the ATP-binding domain of all four class I PI3K isoforms (α, β, γ, and δ), leading to the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][4] This pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, growth, and angiogenesis; its aberrant activation is a frequent event in various human cancers.[5] Preclinical studies in various animal models have demonstrated the anti-proliferative, pro-apoptotic, and antitumor activity of Buparlisib, both as a monotherapy and in combination with other agents.[2][3][6] This document provides a comprehensive overview of the pharmacokinetic (PK) profile of Buparlisib as characterized in key animal studies.

Pharmacokinetic Profile

Preclinical animal models have established that Buparlisib possesses a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, and excellent tissue penetration, including the central nervous system.[1][7][8]

Absorption

Following oral administration, Buparlisib is rapidly absorbed. In animal models, peak plasma and tumor tissue concentrations are typically reached within one hour of administration.[1][4] Studies in mice demonstrate dose-proportional increases in plasma concentrations, suggesting linear pharmacokinetics at tested dose levels.[7]

Distribution

Buparlisib exhibits good distribution into tissues. A noteworthy characteristic is its excellent penetration of the blood-brain barrier, a critical feature for treating intracranial tumors.[7][8] The brain-to-plasma concentration ratio in mice is high and remains consistent across different oral dose levels.[7] Plasma protein binding of Buparlisib is moderate, ranging from 79% to 85% across various species.[9]

Metabolism

Buparlisib undergoes extensive phase 1 and phase 2 metabolism.[9]

-

Phase 1: Oxidative metabolism is the primary pathway, mediated predominantly by the cytochrome P450 enzyme CYP3A.[9]

-

Phase 2: The drug also undergoes direct glucuronidation.[9]

Excretion

The route of elimination has been characterized in rats, where Buparlisib is cleared primarily through biliary excretion. A smaller fraction, approximately 20-30% of the administered dose, is eliminated via renal excretion.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic properties of Buparlisib observed in animal studies.

Table 1: General Pharmacokinetic Properties of Buparlisib in Animals

| Parameter | Species | Finding |

| Bioavailability | General Animal Models | High / Excellent; Complete oral bioavailability reported in mice[1][7][8] |

| Time to Peak (Tmax) | General Animal Models | ~1 hour post-oral administration[1][4] |

| Plasma Protein Binding | Across Species | 79% - 85% (moderate)[9] |

| Primary Metabolism | General | Phase 1 (CYP3A-mediated) and Phase 2 (Glucuronidation)[9] |

| Primary Excretion Route | Rat | Biliary Excretion (Renal accounts for 20-30%)[9] |

Table 2: Pharmacokinetic Parameters of Buparlisib in Wildtype FVB Mice

| Administration Route | Dose (mg/kg) | Key Observation(s) |

| Oral (PO) | 1, 2, and 5 | Dose-proportional increase in plasma and brain concentrations at 1-hour post-administration.[7] |

| Oral (PO) | 5 | Resulted in plasma levels of approximately 1200 ng/mL, sufficient for intracranial target inhibition.[7] |

| Intravenous (IV) | 2 | Used as a comparator to determine oral bioavailability.[7] |

| Oral vs. Intravenous | 5 (PO) vs. 2 (IV) | Comparison of dose-adjusted AUCs indicated excellent and complete oral bioavailability.[7] |

| Gender Comparison | 5 (PO) and 2 (IV) | No significant differences in pharmacokinetic profiles were observed between male and female mice.[7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols based on published animal studies.

Mouse Pharmacokinetic Study Protocol

-

Animal Model: Wildtype FVB mice, both male and female. All animals are housed under standard conditions with ad libitum access to food and water.[7]

-

Drug Formulation & Administration:

-

Sample Collection:

-

Blood samples are collected at predetermined time points following drug administration.

-

For tissue distribution analysis, animals are euthanized at specified times (e.g., 1 hour post-dose), and tissues (e.g., brain) are immediately harvested.[7]

-

-

Bioanalytical Method:

-

Data Analysis:

-

Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated using non-compartmental analysis software.

-

Oral bioavailability (F%) is calculated using the formula: F% = (AUCPO / AUCIV) × (DoseIV / DosePO) × 100.

-

Visualizations: Pathways and Workflows

Buparlisib Mechanism of Action: PI3K/AKT/mTOR Pathway

Buparlisib exerts its anticancer effects by inhibiting the PI3K pathway. The diagram below illustrates this signaling cascade and the point of inhibition by Buparlisib.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Experimental Workflow for a Preclinical PK Study

The following diagram outlines the standard workflow for conducting a preclinical pharmacokinetic study in an animal model.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

- 1. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Buparlisib is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase‐1, open‐label, single‐dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Buparlisib: A Technical Guide to Brain Penetration and Blood-Brain Barrier Transport

Introduction

Buparlisib (BKM120) is an orally administered, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been a subject of extensive research for the treatment of various solid tumors.[1][2] The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is frequently dysregulated in cancer, making it a prime therapeutic target.[3][4][5][6] For malignancies within the central nervous system (CNS), such as glioblastoma and brain metastases, the efficacy of targeted therapies is fundamentally dependent on their ability to cross the blood-brain barrier (BBB).[7][8] This guide provides an in-depth examination of Buparlisib's ability to penetrate the brain, its interaction with BBB transport mechanisms, and the experimental protocols used to quantify these characteristics. Preclinical and clinical studies have demonstrated that Buparlisib effectively penetrates the BBB and can achieve therapeutic concentrations within the brain.[9][10][11]

Mechanism of Action: The PI3K/AKT/mTOR Pathway

Buparlisib functions by competitively binding to the ATP-binding pocket of all four class I PI3K isoforms (α, β, γ, and δ), thereby inhibiting their kinase activity.[1][12][13] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream proteins, most notably the serine/threonine kinase AKT.[5] Activated AKT proceeds to modulate a multitude of cellular processes by phosphorylating various substrates, including the mammalian target of rapamycin (mTOR) complex, which is central to regulating protein synthesis and cell growth.[3][5][6] By inhibiting the initial step in this cascade, Buparlisib effectively downregulates the entire pathway, leading to decreased tumor cell growth and survival.[12]

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of Buparlisib.

Quantitative Data on Buparlisib Brain Penetration

Comprehensive in vitro and in vivo studies have quantified Buparlisib's ability to cross the BBB. Data from preclinical mouse models and clinical trials in patients with brain tumors consistently show significant brain distribution.

Table 1: Preclinical (Murine) Pharmacokinetic Data

| Parameter | Wildtype (WT) Mice | Abcg2-/- (BCRP KO) | Abcb1a/b-/- (P-gp KO) | Abcb1a/b;Abcg2-/- (Triple KO) | Source |

| Dose (i.v.) | 2 mg/kg | 2 mg/kg | 2 mg/kg | 2 mg/kg | [14] |

| Time Point | 1 hour | 1 hour | 1 hour | 1 hour | [14] |

| Plasma Conc. (ng/mL) | ~400 | ~400 | ~400 | ~400 | [14] |

| Brain Conc. (ng/g) | ~700 | ~700 | ~700 | ~700 | [14] |

| Brain-to-Plasma Ratio | ~1.75 | ~1.75 | ~1.75 | ~1.75 | [14] |

KO: Knockout

Table 2: Preclinical Oral Dosing and Target Engagement

| Oral Dose | Time Point | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio | Intracranial pAKT Inhibition | Source |

| 1 mg/kg | 1 hour | ~300 | ~450 | ~1.5 | Not specified | [8] |

| 2 mg/kg | 1 hour | ~600 | ~900 | ~1.5 | Not specified | [8] |

| 5 mg/kg | 1 hour | ~1200 | ~1800 | ~1.5 | Efficient Inhibition | [8][14] |

Table 3: Clinical Pharmacokinetic Data in CNS Malignancies

| Patient Population | Dose | Tissue/Fluid | Mean Concentration | Source |

| Recurrent Glioblastoma | 100 mg daily | Resected Tumor | 612 ng/g | |

| Recurrent Glioblastoma | 100 mg daily | Tumor-to-Plasma Ratio | 1.0 | [9] |

| Recurrent CNS Lymphoma | 100 mg daily | Plasma (2h post-dose) | 1114 ng/mL | |

| Recurrent CNS Lymphoma | 100 mg daily | CSF (2h post-dose) | 81.3 ng/mL (198.1 nM) |

CSF: Cerebrospinal Fluid

Experimental Protocols

The characterization of Buparlisib's BBB transport relies on a series of well-defined experimental methodologies, progressing from in vitro systems to in vivo models and clinical validation.

In Vitro Efflux Transporter Assays

Objective: To determine if Buparlisib is a substrate for key BBB efflux transporters, P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).

Methodology: Concentration Equilibrium Transport Assay (CETA)

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) or LLC-PK1 porcine kidney epithelial cells engineered to overexpress specific human or murine transporters (e.g., MDR1 for P-gp, BCRP for BCRP).[8]

-

Procedure:

-

Cells are seeded on semi-permeable filter supports (e.g., Transwell™) and grown to form a confluent monolayer, which mimics a barrier.

-

Buparlisib is added to both the apical (top) and basolateral (bottom) chambers at an equal starting concentration.

-

The system is incubated to allow for transport. If Buparlisib is a substrate for an apically-located efflux transporter (like P-gp or BCRP), it will be actively pumped from the basolateral to the apical side, resulting in a lower concentration in the basolateral chamber and a higher concentration in the apical chamber over time.

-

Samples are collected from both chambers at various time points and drug concentrations are measured using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

-

Interpretation: A basolateral-to-apical concentration ratio significantly greater than 1 indicates active efflux. Studies have shown Buparlisib is only very weakly transported by murine BCRP and not by human BCRP or P-gp.[8][14]

Caption: Workflow for evaluating Buparlisib's brain penetration properties.

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To measure Buparlisib concentrations in the brain and plasma in a living organism and to confirm intracranial target engagement.

Methodology:

-

Animal Models: Wildtype (WT) mice and genetically engineered mice lacking key transporters (Abcb1a/b-/-, Abcg2-/-, and triple knockout Abcb1a/b;Abcg2-/-) are used.[14] The use of knockout mice is crucial to confirm in vivo that the respective transporters do not restrict the drug's brain penetration.[14]

-

Drug Administration: Buparlisib is administered either intravenously (i.v.) via tail vein injection or orally (p.o.) by gavage at specified doses (e.g., 2 mg/kg i.v. or 1-5 mg/kg p.o.).[8][14]

-

Sample Collection: At defined time points (e.g., 1 hour post-administration), animals are euthanized. Blood is collected via cardiac puncture, and brains are immediately harvested and rinsed.[8]

-

Concentration Analysis: Plasma is separated from whole blood by centrifugation. Brain tissue is homogenized. Buparlisib concentrations in plasma and brain homogenates are determined by LC-MS/MS. The brain-to-plasma ratio (Kp) is calculated to quantify BBB penetration.

-

Pharmacodynamic (Target Inhibition) Analysis: For PD studies, brain tissue lysates are prepared from treated and control animals. Intracranial target inhibition is assessed by Immunoblotting (Western Blot) to measure the levels of phosphorylated AKT (pAKT) and other downstream markers like phosphorylated S6 ribosomal protein (pS6).[14] A reduction in the phosphorylated forms of these proteins indicates successful target engagement in the brain.[10]

Clinical Pharmacokinetic and Pharmacodynamic Evaluation

Objective: To confirm that Buparlisib achieves significant concentrations and inhibits the PI3K pathway in human brain tumors.

Methodology:

-

Study Design: Phase II trials in patients with recurrent glioblastoma often include a surgical cohort.[9] Patients receive Buparlisib (e.g., 100 mg daily) for a short period (7-13 days) before a scheduled re-operation.[9]

-

Sample Collection: During surgery, tumor tissue is resected. Blood samples are collected concurrently. In some studies, cerebrospinal fluid (CSF) is collected via lumbar puncture.[15]

-

Pharmacokinetic Analysis: Drug concentrations in tumor tissue, plasma, and CSF are measured using LC-MS/MS to determine the extent of brain and tumor penetration.[9][15]

-

Pharmacodynamic Analysis: Resected tumor tissue from pre-treatment biopsies and post-treatment resections are compared. Pathway inhibition is evaluated using methods like immunohistochemistry (IHC) to score the levels of pAKT and pS6.[9] A significant reduction in the IHC score for these phosphoproteins in post-treatment tissue confirms target modulation.[9]

Blood-Brain Barrier Transport: Unrestricted Access

A critical finding from extensive research is that Buparlisib's excellent brain penetration is not hindered by the major efflux transporters P-gp and BCRP at the BBB.[7][14][16] In vivo studies using knockout mice demonstrated that the brain-to-plasma concentration ratio of Buparlisib was unchanged in mice lacking these transporters compared to wildtype mice.[14] This indicates that Buparlisib is not a significant substrate for these pumps, allowing it to freely diffuse into the brain parenchyma and achieve high concentrations. This characteristic distinguishes it from many other kinase inhibitors whose brain distribution is severely limited by efflux transport.

Caption: Buparlisib transport across the BBB is not restricted by P-gp/BCRP efflux pumps.

Conclusion

The collective evidence from a robust set of preclinical and clinical investigations firmly establishes Buparlisib as a brain-penetrant pan-PI3K inhibitor.[7][16] Its ability to achieve high brain-to-plasma ratios is largely due to its characteristic of not being a substrate for the primary BBB efflux transporters P-gp and BCRP.[14] Studies have confirmed that orally administered Buparlisib reaches concentrations in the brain sufficient to engage its molecular target, AKT, within the PI3K signaling pathway.[8][14] While clinical trials have shown that significant brain penetration does not always translate to sufficient single-agent efficacy in complex diseases like glioblastoma, these pharmacokinetic properties make Buparlisib an ideal candidate for combination therapies and a valuable tool for targeting intracranial malignancies with PI3K pathway activation.[9]

References

- 1. What is Buparlisib used for? [synapse.patsnap.com]

- 2. Buparlisib - Wikipedia [en.wikipedia.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Buparlisib is a brain penetrable pan-PI3K inhibitor [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K pathway inhibitors for the treatment of brain metastases with a focus on HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. Buparlisib is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buparlisib is a brain penetrable pan-PI3K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Buparlisib (BKM120): A Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buparlisib, also known as BKM120, is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been extensively investigated in oncology.[1][2] As a member of the 2,6-dimorpholinopyrimidine derivative family, buparlisib competitively binds to the ATP-binding pocket of the PI3K enzyme.[1][3] This action prevents the phosphorylation of key downstream effectors, most notably AKT, thereby disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the target binding, selectivity, and experimental methodologies used to characterize buparlisib.

Target Binding and Selectivity

Buparlisib is a pan-class I PI3K inhibitor, targeting all four isoforms (p110α, p110β, p110δ, and p110γ) in the nanomolar range.[5][6] Its inhibitory activity has been quantified through various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Biochemical Assay Data

The following table summarizes the in vitro inhibitory activity of buparlisib against class I PI3K isoforms and other related kinases.

| Target | IC50 (nM) | Assay Type |

| p110α | 52 | Cell-free |

| p110β | 166 | Cell-free |

| p110δ | 116 | Cell-free |

| p110γ | 262 | Cell-free |

| Vps34 | 2,400 | Cell-free |

| mTOR | 4,600 | Cell-free |

| DNAPK | Reduced Potency | Cell-free |

| PI4Kβ | Little Activity | Cell-free |

| Data sourced from multiple studies.[5][7] |

Buparlisib exhibits significantly reduced potency against class III (Vps34) and class IV (mTOR, DNA-PK) PI3K kinases, demonstrating its selectivity for class I isoforms.[5][8] It has also been shown to be at least 50-fold more specific for PI3K compared to other protein kinases.[9][10]

Cellular Activity

In cellular assays, buparlisib effectively inhibits the PI3K pathway, leading to a decrease in the phosphorylation of AKT (p-Akt) and downstream effectors like p70 S6 kinase (p-S6K) and 4E-BP1.[10][11] The anti-proliferative activity of buparlisib has been demonstrated in a wide range of cancer cell lines, with GI50 (concentration for 50% growth inhibition) values often in the nanomolar range.[5] For instance, in PI3K-deregulated cell lines such as A2780, U87MG, MCF7, and DU145, the GI50 ranges from 0.1 to 0.7 µM.[5]

Off-Target Activity

Notably, at higher concentrations, buparlisib has been found to interfere with tubulin polymerization, leading to a G2/M phase cell cycle arrest.[9][12][13] This off-target effect is considered to contribute to its anti-proliferative activity, particularly at micromolar concentrations.[12][14]

Signaling Pathway

Buparlisib exerts its primary effect by inhibiting the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the canonical pathway and the point of inhibition by buparlisib.

References

- 1. What is Buparlisib used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. oncotarget.com [oncotarget.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas | PLOS One [journals.plos.org]

- 11. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two discrete modes of action identified for the drug Buparlisib with therapeutical implications | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]

Methodological & Application

Application Notes and Protocols for BKM120 in Cancer Cell Culture Studies

Introduction

BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. It targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), which are key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, playing a crucial role in cell proliferation, survival, metabolism, and angiogenesis.[2][4][5] Consequently, BKM120 has been extensively investigated as a therapeutic agent in a multitude of cancer cell culture studies.

These application notes provide a comprehensive overview of the use of BKM120 in cancer cell culture, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cancer cell lines.

Mechanism of Action

BKM120 exerts its anti-cancer effects primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway. By binding to the ATP-binding site of PI3K, BKM120 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to reduced activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in phosphorylated AKT (p-AKT) results in the modulation of numerous downstream targets, including mTOR, which ultimately leads to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[2][6][7][8]

It is important to note that at higher concentrations (typically above 1 µmol/L), BKM120 can exhibit off-target effects, including the inhibition of microtubule dynamics through direct binding to tubulin.[9][10] Therefore, careful dose-range selection is crucial to ensure that the observed effects are attributable to PI3K inhibition.[9]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes. The following diagram illustrates the central role of PI3K and the inhibitory action of BKM120.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of BKM120.

Data Presentation

The following tables summarize the reported IC50 values of BKM120 in various cancer cell lines. These values represent the concentration of BKM120 required to inhibit cell growth by 50% and can vary depending on the cell line and the assay conditions.

Table 1: IC50 Values of BKM120 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| Glioma cell lines | Glioma | 1 - 2 | 72h |

| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | 72h |

| Medulloblastoma cell lines | Medulloblastoma | 0.279 - 4.38 | 48h |

| Non-small cell lung cancer lines | Non-small cell lung cancer | 0.4 - 2 | 72h |

| JVM2 | B-cell chronic lymphocytic leukemia | 0.9 ± 0.1 | Not Specified |

| EHEB | B-cell chronic lymphocytic leukemia | 0.7 ± 0.1 | Not Specified |

| MEC2 | B-cell chronic lymphocytic leukemia | 0.7 ± 0.1 | Not Specified |

Data compiled from multiple sources.[1][2][11][12]

Experimental Protocols

The following are detailed protocols for common experiments used to study the effects of BKM120 in cancer cell culture.

Experimental Workflow

The diagram below outlines a typical workflow for investigating the effects of BKM120 on cancer cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Buparlisib Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Buparlisib (BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Buparlisib in various cancer models.

Introduction

Buparlisib is an orally bioavailable small molecule that targets all four isoforms of class I PI3K (α, β, γ, and δ), key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent event in human cancers, contributing to tumor cell growth, proliferation, survival, and resistance to therapy.[2][5][6] Preclinical studies in various cancer cell lines and xenograft models have demonstrated the anti-proliferative, pro-apoptotic, and anti-tumor activities of Buparlisib.[3][7] These notes provide essential information for the in vivo application of Buparlisib in mouse xenograft studies.

Mechanism of Action and Signaling Pathway

Buparlisib competitively binds to the ATP-binding pocket of PI3K, inhibiting its kinase activity. This action blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire PI3K/AKT/mTOR signaling cascade is suppressed, leading to decreased cell proliferation and survival.[1][2]

Quantitative Data from Preclinical Xenograft Studies

The following tables summarize the dosages, administration routes, and efficacy of Buparlisib in various mouse xenograft models as reported in the literature.

Table 1: Buparlisib Dosage and Administration in Mouse Xenograft Models

| Cancer Type | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |

| Glioblastoma | Nude Rats | Oral Gavage | 30 mg/kg | Daily | [8] |

| Glioblastoma | SCID Mice | Oral Gavage | Not Specified | Daily | [9] |

| Breast Cancer | Not Specified | Oral | Not Specified | Daily | [10] |

| Non-Small Cell Lung Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

| Head and Neck Squamous Cell Carcinoma | Not Specified | Oral | 100 mg/day (human equivalent) | Continuous | [11] |

Table 2: Efficacy of Buparlisib in Mouse Xenograft Models

| Cancer Type | Model | Efficacy Outcome | Quantitative Result | Reference |

| Glioblastoma | Patient-Derived Xenografts | Prolonged Survival | Significantly increased survival | [8] |

| Glioblastoma | Patient-Derived Xenografts | Reduced Tumor Growth | Reduced volumetric increase | [8] |

| Glioblastoma | Cell Line Xenografts | Inhibition of Akt Phosphorylation | Significant inhibition of p-Akt | [9] |

| Non-Small Cell Lung Cancer | Xenograft Models | Tumor Regression | Induced tumor regression in PIK3CA-mutant models | [7] |

| Head and Neck Squamous Cell Carcinoma | Patient-Derived Xenografts | Tumor Growth Inhibition (Combination) | Combination with cetuximab achieved tumor inhibition | [11] |

Experimental Protocols

Protocol 1: General Workflow for a Buparlisib Xenograft Study

This protocol outlines the key steps for conducting an efficacy study of Buparlisib in a subcutaneous mouse xenograft model.

Protocol 2: Preparation and Administration of Buparlisib

Materials:

-

Buparlisib (BKM120) powder

-

Dimethyl sulfoxide (DMSO)

-

Cremophor EL

-

Sterile water

-

Sterile tubes and syringes

-

Oral gavage needles

Preparation of Buparlisib Formulation:

-

For in vitro studies, a 10 mM stock solution can be prepared by dissolving Buparlisib in 100% DMSO.[9]

-

For in vivo oral administration, Buparlisib can be formulated in a vehicle such as a mixture of DMSO, Cremophor EL, and water (e.g., 1:1:8 v/v/v).[12]

-

First, dissolve the required amount of Buparlisib powder in DMSO to create a concentrated stock.

-

In a separate sterile tube, mix the Cremophor EL and sterile water.

-

Slowly add the Buparlisib/DMSO stock to the Cremophor EL/water mixture while vortexing to ensure a homogenous suspension.

-

The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the volume to be administered to each mouse (typically 100-200 µL).

Administration Procedure:

-

Weigh each mouse to determine the precise volume of the Buparlisib formulation to be administered.

-

Gently restrain the mouse.

-

Using an appropriate size oral gavage needle, carefully administer the formulation directly into the stomach.

-

Administer the vehicle control to the control group in the same manner.

-

Monitor the animals for any immediate adverse reactions.

Protocol 3: Tumor Implantation and Measurement

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

Trypsin or other cell detachment solutions

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Matrigel (optional, can improve tumor take rate)

-

Syringes and needles (25-27 gauge)

-

Calipers

Tumor Cell Implantation:

-

Culture the selected cancer cells to approximately 80-90% confluency.

-

Harvest the cells by trypsinization, wash with PBS or HBSS, and perform a cell count.

-

Resuspend the cells in cold PBS or HBSS at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL). For some models, resuspending the cells in a 1:1 mixture of PBS/HBSS and Matrigel can enhance tumor establishment.

-

Anesthetize the mouse according to your institution's IACUC-approved protocol.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

Monitor the animals for tumor development.

Tumor Measurement:

-

Once tumors become palpable, measure their dimensions using calipers every 2-3 days.

-

Measure the length (L) and width (W) of the tumor.

-

Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.

-

Record the body weight of the mice at each measurement time point to monitor for toxicity.

Safety and Toxicology

In preclinical studies, Buparlisib has been shown to be generally well-tolerated at efficacious doses.[8] Common adverse events observed in clinical trials include hyperglycemia, rash, and mood alterations.[3] In a study with nude rats, daily administration of Buparlisib was well-tolerated, with animals maintaining their weight and activity levels.[9] However, temporary hair loss was observed.[9] It is crucial to monitor the general health and body weight of the animals throughout the study for any signs of toxicity.

Conclusion

Buparlisib has demonstrated significant anti-tumor activity in a variety of preclinical mouse xenograft models, supporting its clinical investigation. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of Buparlisib. Adherence to detailed experimental protocols and careful monitoring of animals are essential for obtaining reliable and reproducible results.

References

- 1. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buparlisib - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I dose escalation study of the PI3kinase pathway inhibitor BKM120 and the oral poly (ADP ribose) polymerase (PARP) inhibitor olaparib for the treatment of high-grade serous ovarian and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mouse–human co-clinical trials demonstrate superior anti-tumour effects of buparlisib (BKM120) and cetuximab combination in squamous cell carcinoma of head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buparlisib is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Probing the PI3K/AKT Pathway: A Detailed Protocol for Western Blot Analysis of p-AKT Following Buparlisib Treatment

For Immediate Release

This application note provides a comprehensive protocol for the detection and semi-quantification of phosphorylated AKT (p-AKT) at serine 473 (Ser473) in cell lysates following treatment with Buparlisib (BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. This protocol is intended for researchers, scientists, and drug development professionals investigating the PI3K/AKT/mTOR signaling pathway and the efficacy of targeted inhibitors like Buparlisib.

Buparlisib exerts its anti-tumor effects by inhibiting PI3K, a key upstream activator of AKT.[1][2] This inhibition leads to a decrease in the phosphorylation of AKT, a critical node in signaling pathways that regulate cell growth, proliferation, survival, and metabolism.[1][2] Western blotting is a robust and widely used technique to measure changes in protein phosphorylation and is therefore an essential method for assessing the pharmacodynamic effects of PI3K inhibitors.[3][4]

Summary of Quantitative Data

The following table summarizes representative quantitative data from a Western blot experiment designed to measure the effect of Buparlisib on p-AKT (Ser473) levels. Data is presented as the relative integrated intensity of the p-AKT band, normalized to total AKT and then to a vehicle control (DMSO). Such analysis allows for the determination of an IC50 value, representing the concentration of Buparlisib required to inhibit p-AKT by 50%.[5]

| Buparlisib Concentration (nM) | Relative p-AKT (Ser473) Level (Normalized to Total AKT and Vehicle) | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.12 |

| 10 | 0.85 | 0.09 |

| 50 | 0.62 | 0.07 |

| 100 | 0.45 | 0.05 |

| 500 | 0.21 | 0.03 |

| 1000 | 0.10 | 0.02 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.

Caption: PI3K/AKT Signaling Pathway and Buparlisib Inhibition.

Caption: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

1. Cell Culture and Buparlisib Treatment

-

Culture cells of interest to approximately 70-80% confluency in appropriate growth medium.

-

Treat cells with varying concentrations of Buparlisib (e.g., 0, 10, 50, 100, 500, 1000 nM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).[5]

2. Cell Lysis and Protein Extraction

-

Following treatment, place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[6][7]

-

Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[8]

-

Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6][7]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[6]

3. Protein Quantification (BCA Assay)

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.[10][11]

-

Prepare a series of bovine serum albumin (BSA) standards to generate a standard curve.[12]

-

Add 10 µL of each standard and unknown sample in duplicate to a 96-well plate.[11]

-

Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[11]

-

Add 200 µL of the working reagent to each well and mix gently.[11]

-

Measure the absorbance at 562 nm using a microplate reader.[10][11]

-

Calculate the protein concentration of the unknown samples by interpolating from the BSA standard curve.[11]

4. Sample Preparation for SDS-PAGE

-

Based on the protein quantification results, dilute the lysates to ensure equal protein loading for each sample (typically 20-30 µg per lane).[8]

-

Add an equal volume of 2X Laemmli sample buffer to each lysate.[13]

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8][14]

-

Centrifuge the samples briefly before loading onto the gel.

5. SDS-PAGE and Protein Transfer

-

Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).[4]

-

Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.[15]

-

Run the gel according to the manufacturer's recommendations until adequate separation is achieved.[4]

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[3][16] A wet or semi-dry transfer system can be used.[16] For PVDF membranes, pre-wet the membrane in methanol for 30 seconds before equilibrating in transfer buffer.[4][17]

6. Immunoblotting

-

Blocking: Following transfer, block the membrane in a solution of 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[18][19] For phospho-specific antibodies, BSA is often the preferred blocking agent to reduce background.[19][20]

-

Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-p-AKT Ser473 and mouse anti-total AKT) in the blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking.[9][18][20]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[18][21]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[13][22]

-

Final Washes: Repeat the washing step (step 6.3) three times with TBST.[22]

7. Chemiluminescent Detection and Data Analysis

-

Prepare the enhanced chemiluminescence (ECL) substrate by mixing the reagents according to the manufacturer's protocol.[3][21]

-

Incubate the membrane with the ECL substrate for 1-5 minutes.[21][22]

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.[15][23] Multiple exposures may be necessary to ensure the signal is within the linear range for quantification.[24]

-

Quantitative Analysis: Use image analysis software to measure the integrated density of the bands corresponding to p-AKT and total AKT.[25][26]

-

Normalize the p-AKT signal to the total AKT signal for each sample to account for any variations in protein loading.[24]

-

Express the results as a fold change relative to the vehicle-treated control.

References

- 1. What is Buparlisib used for? [synapse.patsnap.com]

- 2. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]

- 9. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]

- 10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 11. qb3.berkeley.edu [qb3.berkeley.edu]

- 12. Pierce BCA Protein Assay Protocol [protocols.io]

- 13. Western Blot Protocol - BSA Blocking Atlas Antibodies [atlasantibodies.com]

- 14. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 15. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Western Blot Transfer Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 17. neobiotechnologies.com [neobiotechnologies.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

- 21. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]

- 22. azurebiosystems.com [azurebiosystems.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 25. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-rad.com [bio-rad.com]

Solubilizing Buparlisisb Hydrochloride for In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and application of Buparlisib hydrochloride (also known as BKM120) in various in vitro experiments. Buparlisib is a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor investigated for its anti-cancer properties.[1][2][3] Proper solubilization and handling are critical for obtaining accurate and reproducible experimental results.

Solubility of Buparlisib and its Hydrochloride Salt

Buparlisib and its hydrochloride salt exhibit different solubility profiles. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for in vitro use.[4] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[4]

Table 1: Solubility Data for Buparlisib and this compound

| Compound | Solvent | Solubility | Notes |

| Buparlisib | DMSO | ≥ 82 mg/mL (199.8 mM)[4] | Use fresh DMSO. |

| Buparlisib | DMSO | 25 mM | |

| Buparlisib | Ethanol | 25 mM | |

| This compound | DMSO | ≥ 20.52 mg/mL[5] | |

| This compound | DMSO | ≥ 40 mg/mL[6] | Sonication is recommended. |

| This compound | Ethanol | ≥ 11.36 mg/mL[5] | Ultrasonic assistance may be required. |

| This compound | Water | Insoluble[5] |

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

Buparlisib functions by inhibiting all four isoforms of class I PI3K (p110α, p110β, p110δ, and p110γ).[7][8] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers.[1][2]

References

- 1. What is Buparlisib used for? [synapse.patsnap.com]

- 2. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting the PI3K signaling pathway: buparlisib as a new targeted option in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Designing Combination Therapy Studies with Buparlisib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buparlisib (BKM120) is an orally administered pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been investigated in numerous preclinical and clinical studies for the treatment of various cancers.[1] It targets all four class I PI3K isoforms (α, β, γ, and δ), which are key components of the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][3] The constitutive activation of this pathway, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis and resistance to therapy.[1][2][4]

The rationale for using Buparlisib in combination with other anticancer agents stems from the complex and interconnected nature of cancer signaling pathways. Tumors can develop resistance to single-agent therapies through various mechanisms, including the activation of alternative signaling pathways.[5] By targeting the PI3K pathway with Buparlisib while simultaneously inhibiting another critical pathway or cellular process with a combination partner, it is possible to achieve synergistic antitumor effects and overcome or delay the onset of resistance.

This document provides detailed application notes and experimental protocols for designing and conducting preclinical combination therapy studies involving Buparlisib.

Mechanism of Action and Rationale for Combination Therapies

Buparlisib competitively binds to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This leads to reduced activation of downstream effectors, most notably the serine/threonine kinase AKT. Inhibition of AKT signaling, in turn, affects a multitude of cellular processes, including cell cycle progression, apoptosis, and protein synthesis, ultimately leading to decreased tumor cell growth and survival.[1][2]

However, the therapeutic efficacy of Buparlisib as a monotherapy can be limited by both on-target and off-target effects, as well as intrinsic and acquired resistance mechanisms. An off-target effect of Buparlisib is its interference with microtubule polymerization.[6] Resistance can arise from the activation of parallel signaling pathways, such as the MAPK pathway, or through feedback loops that reactivate the PI3K pathway.[5][7]

These limitations underscore the importance of designing rational combination therapies. Potential combination strategies include:

-

Targeting parallel signaling pathways: Combining Buparlisib with inhibitors of the MAPK pathway (e.g., MEK inhibitors) has shown synergistic effects in preclinical models, particularly in tumors with co-mutations in both pathways.[8]

-

Overcoming endocrine resistance: In hormone receptor-positive (HR+) breast cancer, PI3K pathway activation is a key mechanism of resistance to endocrine therapies. Combining Buparlisib with agents like fulvestrant has demonstrated clinical activity.[9][10]

-

Enhancing the effects of chemotherapy: Buparlisib can potentially sensitize tumor cells to the cytotoxic effects of conventional chemotherapy agents like paclitaxel and temozolomide.[2][11]

-

Combining with other targeted agents: Synergistic effects have been observed in preclinical studies when Buparlisib is combined with inhibitors of IGF1R, mTOR, and PARP.[2][8]

Preclinical Evaluation of Buparlisib Combination Therapies